Triisobutylaluminum

Description

Properties

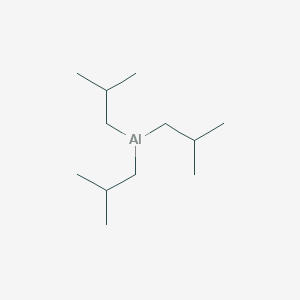

IUPAC Name |

tris(2-methylpropyl)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.Al/c3*1-4(2)3;/h3*4H,1H2,2-3H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCULRUJILOGHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Al](CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27Al | |

| Record name | TRIISOBUTYL ALUMINUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026670 | |

| Record name | Triisobutylaluminum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triisobutyl aluminum appears as a colorless liquid., Liquid, Colorless liquid; [HSDB] | |

| Record name | TRIISOBUTYL ALUMINUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum, tris(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisobutylaluminum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1460 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

414 °F at 760 mmHg (USCG, 1999), 86 °C @ 10 mm Hg, Boiling point: 114 °C at 30 mmHg., Boiling point: 212 °C at 1 atm. | |

| Record name | TRIISOBUTYL ALUMINUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIISOBUTYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-23 °C (closed cup) | |

| Record name | TRIISOBUTYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.788 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.781 @ 25 °C | |

| Record name | TRIISOBUTYL ALUMINUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIISOBUTYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.13 [mmHg], 1 mm Hg @ 47 °C | |

| Record name | Triisobutylaluminum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1460 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIISOBUTYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CLEAR COLORLESS LIQUID, Colorless liquid | |

CAS No. |

100-99-2 | |

| Record name | TRIISOBUTYL ALUMINUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triisobutylaluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisobutylaluminum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, tris(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisobutylaluminum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisobutylaluminium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISOBUTYLALUMINUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09P2THV2X4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIISOBUTYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

33.8 °F (USCG, 1999), -5.6 °C (freezing point) | |

| Record name | TRIISOBUTYL ALUMINUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIISOBUTYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Triisobutylaluminum (TIBAL)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisobutylaluminum (TIBAL), with the chemical formula Al(CH₂CH(CH₃)₂)₃, is a highly reactive and versatile organoaluminum compound.[1][2] It exists as a colorless liquid and is a key reagent in various industrial and laboratory-scale chemical transformations.[1][3] TIBAL is widely recognized for its role as a co-catalyst in Ziegler-Natta polymerization systems for the production of polyolefins like polyethylene and polypropylene.[1] Additionally, it serves as a potent and selective reducing agent and a precursor for the synthesis of other organoaluminum compounds.[4] Its pyrophoric nature, igniting spontaneously in air and reacting violently with water, necessitates specialized handling procedures under an inert atmosphere.[3][5] This guide provides a comprehensive overview of the chemical and physical properties of TIBAL, detailed experimental protocols for its key applications, and essential safety and handling information.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory and industrial applications.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₇Al | [2] |

| Molecular Weight | 198.33 g/mol | [2] |

| Appearance | Colorless liquid | [1][3] |

| Density | 0.786 g/mL at 25 °C | [2] |

| Melting Point | 4 to 6 °C (39 to 43 °F) | [2] |

| Boiling Point | 86 °C at 13 hPa | [2] |

| Vapor Pressure | 0.13 mmHg | [1] |

| Viscosity | 1.9 mPa·s at 25 °C | [1] |

| Flash Point | -18 °C (-1 °F) | [4] |

| Autoignition Temperature | Spontaneously ignites in air | [3][4] |

| Solubility | Soluble in aromatic and saturated aliphatic and cycloaliphatic hydrocarbons. Reacts violently with water. | [5][6] |

Thermochemical Properties

| Property | Value | Reference(s) |

| Heat of Vaporization (ΔH_vap) | 230 J/g | [5] |

| Heat of Hydrolysis | 2782 J/g at 25 °C | [5] |

| Specific Heat | 2.12 J/g at 57 °C | [4] |

| Heat of Combustion (ΔH_c°) | -9029 kJ/mol at 25 °C | [5] |

| Heat of Formation (ΔH_f°) | -293 kJ/mol at 25 °C | [5] |

Synthesis and Core Reactions

Synthesis of this compound

The industrial synthesis of TIBAL is a two-step process involving the reaction of aluminum powder with hydrogen gas and isobutylene.[2][7] The first step yields diisobutylaluminum hydride (DIBAL-H), which then reacts with another equivalent of isobutylene to form TIBAL.[2][7]

Reactivity of this compound

TIBAL's high reactivity is central to its utility. It is pyrophoric and reacts violently with protic solvents. Its thermal decomposition is also a key characteristic.

TIBAL reacts violently with water in an exothermic reaction to produce isobutane and aluminum hydroxide.[1] This reactivity underscores the need for handling under anhydrous conditions.

Above 50 °C, TIBAL begins to decompose, eliminating isobutylene to form diisobutylaluminum hydride (DIBAL-H).[1][5] At higher temperatures (above 100 °C), further decomposition occurs, yielding hydrogen, isobutylene, and elemental aluminum.[1][5]

Experimental Protocols

The following protocols are representative of the common applications of TIBAL and related reagents. All procedures involving TIBAL must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk techniques or in a glovebox.

General Workflow for Handling Pyrophoric Reagents

A strict adherence to safety protocols is paramount when working with pyrophoric reagents like TIBAL.

Protocol for Ziegler-Natta Polymerization of Propylene

This protocol is a representative example of using a TIBAL co-catalyst for olefin polymerization.

-

Materials:

-

Titanium tetrachloride (TiCl₄)

-

This compound (TIBAL) solution in heptane

-

High-purity propylene gas

-

Anhydrous heptane

-

Methanol

-

Hydrochloric acid (10% aqueous solution)

-

-

Procedure:

-

Catalyst Preparation: In a dry, inert atmosphere, a slurry of TiCl₄ in anhydrous heptane is prepared in a suitable reactor equipped with a stirrer and temperature control.

-

Co-catalyst Addition: The TIBAL solution in heptane is slowly added to the reactor at a controlled temperature (e.g., 0-10 °C). The molar ratio of Al to Ti is a critical parameter and is typically in the range of 2:1 to 5:1.

-

Polymerization: The reactor is heated to the desired polymerization temperature (e.g., 60-80 °C). High-purity propylene is then fed into the reactor at a constant pressure. The polymerization is allowed to proceed for a set period (e.g., 1-4 hours).

-

Termination and Quenching: The propylene feed is stopped, and the reaction is terminated by the slow addition of methanol to deactivate the catalyst.

-

Polymer Isolation: The polymer slurry is washed with a 10% hydrochloric acid solution to remove catalyst residues, followed by washing with water until neutral.

-

Drying: The resulting polypropylene is filtered and dried in a vacuum oven at 60-80 °C to a constant weight.

-

Protocol for the Reduction of an Ester to an Aldehyde using DIBAL-H

Diisobutylaluminum hydride (DIBAL-H), which is in equilibrium with TIBAL at elevated temperatures, is a common reagent for the partial reduction of esters to aldehydes. This protocol is adapted for DIBAL-H but illustrates the principles applicable to TIBAL-derived reductions.[8][9]

-

Materials:

-

Ester (e.g., methyl benzoate)

-

Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)

-

Anhydrous solvent (e.g., toluene, DCM, or THF)

-

Methanol

-

Rochelle's salt (potassium sodium tartrate) solution (aqueous) or dilute HCl

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

-

Procedure:

-

Reaction Setup: A solution of the ester (1 equivalent) in an anhydrous solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere. The flask is equipped with a thermometer, a dropping funnel, and a magnetic stirrer.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of DIBAL-H: The DIBAL-H solution (1.0 - 1.2 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature is maintained at or below -75 °C.[8]

-

Reaction Monitoring: The reaction mixture is stirred at -78 °C for 1-3 hours. The progress is monitored by thin-layer chromatography (TLC).[8]

-

Quenching: At -78 °C, the reaction is quenched by the slow, dropwise addition of methanol to consume any excess DIBAL-H.[8]

-

Work-up: The mixture is allowed to warm to room temperature. An aqueous solution of Rochelle's salt is added, and the mixture is stirred vigorously until two clear layers are observed.[9] Alternatively, dilute HCl can be added cautiously.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.

-

Purification: The crude aldehyde is purified by column chromatography, distillation, or recrystallization.

-

Protocol for Quenching and Disposal of this compound

Unused or residual TIBAL must be quenched safely before disposal.[10][11]

-

Materials:

-

Residual TIBAL in a suitable flask

-

Inert, high-boiling solvent (e.g., toluene or hexane)

-

Isopropanol

-

Water

-

Ice bath

-

-

Procedure:

-

Dilution: The residual TIBAL is diluted with a significant volume (at least 10-fold) of an inert, dry solvent like toluene or hexane in a flask under an inert atmosphere.[12]

-

Cooling: The flask is cooled in an ice bath.

-

Initial Quenching: Isopropanol is added dropwise with vigorous stirring. The rate of addition should be controlled to manage the evolution of gas and heat.[10]

-

Secondary Quenching: Once the addition of isopropanol no longer produces a vigorous reaction, a 1:1 mixture of isopropanol and water is slowly added.[10]

-

Final Quenching: Finally, water is slowly added until no further reaction is observed.[10]

-

Neutralization and Disposal: The resulting solution should be neutralized with a weak acid (e.g., citric or acetic acid) before being disposed of according to institutional hazardous waste guidelines.[10]

-

Safety and Handling

This compound is a pyrophoric and water-reactive substance that can cause severe burns.[5][12] All manipulations must be carried out under a dry, inert atmosphere (nitrogen or argon) in a fume hood or glovebox.[13][14]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.[13][14]

-

Skin Protection: A flame-retardant lab coat (e.g., Nomex) must be worn over clothing made of natural fibers.[15][16] Chemical-resistant gloves (e.g., nitrile gloves under neoprene or butyl rubber gloves) are required.[14]

-

Footwear: Closed-toe shoes are essential.[14]

-

-

Spill and Fire Management:

-

In case of a small spill, it should be smothered with a dry, non-reactive absorbent material such as powdered lime, dry sand, or clay-based kitty litter.[15] Do not use water or a carbon dioxide fire extinguisher.

-

For fires, a Class D dry powder fire extinguisher is required.[17]

-

A safety shower and eyewash station must be immediately accessible.[13]

-

Conclusion

This compound is a powerful and versatile organometallic reagent with significant applications in polymer synthesis and organic chemistry. Its unique chemical properties, particularly its high reactivity, make it an invaluable tool for researchers and chemical professionals. However, this same reactivity necessitates a thorough understanding of its hazards and strict adherence to safe handling protocols. This guide has provided a detailed overview of the chemical properties of TIBAL, along with practical experimental procedures, to aid researchers in its safe and effective use.

References

- 1. This compound | C12H27Al | CID 16682931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Triisobutylaluminium - Wikipedia [en.wikipedia.org]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. Page loading... [guidechem.com]

- 5. nouryon.com [nouryon.com]

- 6. tuodaindus.com [tuodaindus.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. chemistry.nd.edu [chemistry.nd.edu]

- 11. sarponggroup.com [sarponggroup.com]

- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 13. chemistry.ucla.edu [chemistry.ucla.edu]

- 14. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 15. ors.od.nih.gov [ors.od.nih.gov]

- 16. pnnl.gov [pnnl.gov]

- 17. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]

Triisobutylaluminum as a Lewis Acid Catalyst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisobutylaluminum (TiBAL), a powerful and sterically hindered organoaluminum reagent, has carved a significant niche in organic synthesis, not only as a cocatalyst and reducing agent but also as a potent Lewis acid catalyst. Its electron-deficient aluminum center readily accepts electron pairs, activating a wide array of functional groups and facilitating a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the core principles and practical applications of this compound as a Lewis acid catalyst. It delves into the mechanistic intricacies of key TiBAL-catalyzed reactions, presents quantitative data for performance evaluation, and offers detailed experimental protocols for practical implementation in a research and development setting.

Introduction to this compound (TiBAL) as a Lewis Acid

This compound, with the chemical formula Al(CH₂CH(CH₃)₂)₃, is a colorless, pyrophoric liquid that is highly reactive and requires careful handling under inert conditions.[1][2] Its utility as a Lewis acid stems from the electron-deficient nature of the aluminum atom, which possesses an empty p-orbital and a strong tendency to accept a pair of electrons to complete its octet.[2][3] This inherent Lewis acidity allows TiBAL to coordinate to electron-rich atoms, such as oxygen and nitrogen, in various functional groups.

The bulky isobutyl groups surrounding the aluminum center impart unique steric and electronic properties to TiBAL.[2] This steric hindrance can influence the stereochemical outcome of reactions, making it a valuable tool in asymmetric synthesis.[3] Furthermore, the electron-donating nature of the isobutyl groups modulates the Lewis acidity of the aluminum center compared to other organoaluminum compounds.

Key Properties of this compound:

| Property | Value | Reference(s) |

| Chemical Formula | Al(C₁₂H₂₇) | [4] |

| Molar Mass | 198.33 g/mol | [4] |

| Appearance | Colorless liquid | [1] |

| Density | 0.786 g/mL at 25 °C | [4] |

| Boiling Point | 86 °C at 13 hPa | [4] |

| Structure | Exists in equilibrium between monomer and dimer | [4] |

Core Applications in Lewis Acid Catalysis

This compound's versatility as a Lewis acid catalyst is demonstrated in a variety of organic transformations, including polymerization, electrophilic aromatic substitution, and carbonyl addition reactions.

Ziegler-Natta Polymerization

In the realm of polymer chemistry, TiBAL is a crucial component of Ziegler-Natta catalyst systems for the polymerization of olefins like ethylene and propylene.[1][5] While often termed a "cocatalyst," its role extends beyond simple activation. As a Lewis acid, TiBAL activates the transition metal precatalyst (typically a titanium compound) by alkylation and the formation of the active catalytic species.[5][6] It also acts as a scavenger for impurities like water and oxygen that would otherwise poison the catalyst.[2]

The generally accepted mechanism for Ziegler-Natta polymerization is the Cossee-Arlman mechanism. This mechanism involves the coordination of the alkene monomer to a vacant site on the titanium active center, followed by the insertion of the alkene into the titanium-alkyl bond, leading to chain propagation.

Caption: Simplified Cossee-Arlman mechanism for Ziegler-Natta polymerization.

Table 1: Performance Data for Ziegler-Natta Polymerization of Propylene with TiBAL Co-catalyst

| Catalyst System | Al/Ti ratio | Activity (kg PP/g Cat·h) | Isotacticity (%) | Reference(s) |

| TiCl₄/MgCl₂/DIBP | 30 | 79.4 | >98 | [1] |

| TiCl₄/MgCl₂/DIBP | 50 | 35.2 | >98 | [1] |

DIBP: Diisobutyl phthalate

Friedel-Crafts Reactions

TiBAL serves as an effective Lewis acid catalyst in Friedel-Crafts alkylation and acylation reactions, which are fundamental methods for forming carbon-carbon bonds with aromatic compounds.[2][3] In these reactions, TiBAL activates the alkyl or acyl halide, enhancing its electrophilicity and facilitating the electrophilic aromatic substitution.

The mechanism involves the formation of a carbocation or a highly polarized complex between the electrophile and TiBAL, which is then attacked by the electron-rich aromatic ring.

Caption: General mechanism for TiBAL-catalyzed Friedel-Crafts alkylation.

Table 2: Friedel-Crafts Benzylation of Toluene with Benzyl Chloride

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (p/o) | Reference(s) |

| ZnCl₂/SiO₂ (9 wt%) | - | 80 | 3 | 100 | - | [7] |

Carbonyl-Ene Reactions

The carbonyl-ene reaction is a powerful atom-economical carbon-carbon bond-forming reaction. TiBAL can act as a Lewis acid catalyst to promote these reactions, particularly intramolecular variants.[8] It coordinates to the carbonyl oxygen, lowering the LUMO of the enophile and facilitating the ene reaction.

Caption: Workflow for a TiBAL-catalyzed carbonyl-ene reaction.

Table 3: TiBAL-Promoted Carbonyl-Ene Type Reactions

| Substrate | Product | Yield (%) | Diastereomeric Ratio (E/Z) | Reference(s) |

| 5-Hexenal derivatives | 2-Methylenecyclopentanols | Good | High (E)-selectivity | [9] |

| Propene and Benzaldehyde | Triethylsilyl ether of allyl phenyl carbinol | - | 3-5:1 (E/Z) | [10] |

Note: Specific yield data for the first entry was described as "good" in the source.

Experimental Protocols

Safety Precaution: this compound is pyrophoric and reacts violently with water and air. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques. Anhydrous solvents and reagents are essential.

General Procedure for Ziegler-Natta Polymerization of Propylene

This protocol is a general representation and should be adapted based on specific catalyst systems and desired polymer properties.

Materials:

-

High-purity propylene

-

Anhydrous heptane or other suitable alkane solvent

-

Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)

-

This compound (TiBAL) solution in an anhydrous solvent

-

Methanol

-

Hydrochloric acid

Procedure:

-

A suitable polymerization reactor is thoroughly dried and purged with inert gas.

-

Anhydrous solvent is introduced into the reactor, followed by the desired amount of TiBAL solution to act as a scavenger and co-catalyst.

-

The reactor is brought to the desired polymerization temperature and pressurized with propylene to the desired partial pressure.

-

The Ziegler-Natta catalyst slurry is injected into the reactor to initiate polymerization.

-

The polymerization is allowed to proceed for the desired time, maintaining constant temperature and pressure by continuously feeding propylene.

-

The reaction is terminated by venting the propylene and adding methanol to quench the catalyst.

-

The polymer is collected, washed with a methanol/HCl mixture to remove catalyst residues, and then with pure methanol.

-

The resulting polypropylene is dried under vacuum to a constant weight.

General Procedure for Friedel-Crafts Alkylation of an Aromatic Compound

This is an illustrative protocol and specific conditions will vary depending on the substrates.

Materials:

-

Aromatic substrate (e.g., toluene)

-

Alkylating agent (e.g., benzyl chloride)

-

This compound (TiBAL) solution in an anhydrous solvent

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add the aromatic substrate and anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add the TiBAL solution to the stirred mixture.

-

Add the alkylating agent dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).

-

Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion

This compound is a versatile and powerful Lewis acid catalyst with significant applications in organic and polymer synthesis. Its unique combination of steric bulk and Lewis acidity allows for high reactivity and, in some cases, stereocontrol in a variety of important chemical transformations. While its pyrophoric nature necessitates careful handling, its utility in industrial processes like Ziegler-Natta polymerization and its potential in fine chemical synthesis make it an indispensable tool for researchers and drug development professionals. Further exploration of TiBAL in asymmetric catalysis and the development of more sustainable reaction conditions will undoubtedly continue to expand its role in modern organic chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Ibuprofen Synthesis [doc.comsol.com]

- 3. Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 5. Porous Organic Polymers-Supported Zeigler-Natta Catalysts for Preparing Highly Isotactic Polypropylene with Broad Molecular Weight Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jk-sci.com [jk-sci.com]

- 9. Highly enantioselective hetero-Diels–Alder reactions between Rawal’s diene and aldehydes catalyzed by chiral dirhodium(ii) carboxamidates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Nickel-Catalyzed, Carbonyl-Ene-Type Reactions: Selective for Alpha Olefins and More Efficient with Electron-Rich Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pyrophoric Nature of Triisobutylaluminum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisobutylaluminum (TIBAL) is a highly reactive organoaluminum compound with significant applications in catalysis and organic synthesis.[1][2] Its utility is intrinsically linked to its pyrophoric nature, characterized by spontaneous ignition upon contact with air and violent reactivity with water.[3][4] This guide provides a comprehensive technical overview of the core principles governing TIBAL's pyrophoricity, intended to equip researchers, scientists, and drug development professionals with the knowledge necessary for its safe and effective handling. The document details the thermochemical properties, reactivity, and decomposition pathways of TIBAL, supported by quantitative data, experimental methodologies, and visual representations of key chemical processes.

Introduction to this compound (TIBAL)

This compound, with the chemical formula Al(CH₂CH(CH₃)₂)₃, is a colorless to pale yellow liquid organoaluminum compound.[1][5] It is widely utilized as a co-catalyst in Ziegler-Natta polymerization, a scavenger for impurities in various chemical reactions, and a powerful reducing agent in organic synthesis.[1][5] The high reactivity of TIBAL stems from the electron-deficient nature of the aluminum center, making it highly susceptible to reaction with electron-rich species, most notably oxygen and water.[1] This inherent reactivity is the root of its pyrophoric behavior, necessitating stringent safety protocols and handling procedures in a laboratory or industrial setting.

Quantitative Data on the Pyrophoric Nature of TIBAL

The pyrophoric and reactive hazards of this compound have been quantified through various thermochemical and safety-related measurements. This section summarizes key quantitative data in a structured format to facilitate a clear understanding of its hazardous properties.

Table 1: Thermochemical Properties of this compound

| Property | Value | Units | Source(s) |

| Heat of Combustion (ΔHc°) | -9029 | kJ/mol | [3] |

| -10,235 | cal/g | [6] | |

| -18,423 | Btu/lb | [6] | |

| Heat of Hydrolysis (25 °C) | 2782 | J/g | [3] |

| 665 | cal/g | [3] | |

| Heat of Vaporization (ΔHv) | 230 | J/g | [3] |

| 55 | cal/g | [3] | |

| Specific Heat (57 °C) | 2.125 | J/g·°C | [3] |

| 0.508 | cal/g·°C | [3] |

Table 2: Fire and Reactivity Hazard Ratings for this compound

| Rating System | Hazard | Rating | Description | Source(s) |

| NFPA 704 | Health | 3 | Can cause serious or permanent injury. | [7] |

| Flammability | 4 | Burns readily. Rapidly or completely vaporizes at atmospheric pressure and normal ambient temperature. | [7] | |

| Instability/Reactivity | 3 | Capable of detonation or explosive decomposition or explosive reaction but requires a strong initiating source or must be heated under confinement before initiation. | [7] | |

| Special Hazards | W | Reacts violently or explosively with water. | [7] |

Table 3: Physical Properties Related to Pyrophoricity

| Property | Value | Units | Source(s) |

| Autoignition | Ignites spontaneously under ambient conditions. | - | [5][6] |

| Flash Point | -18 | °C | [5] |

| -1 | °F | [5] | |

| Decomposition Temperature | Begins to decompose at ~50 °C. | °C | [8] |

Chemical Reactivity and Pyrophoric Mechanisms

The pyrophoric nature of TIBAL is a result of its highly exothermic reactions with components of the atmosphere, primarily oxygen and water.

Reaction with Air (Oxidation)

This compound ignites spontaneously upon exposure to air.[3] This is a highly exothermic oxidation reaction that proceeds rapidly. The primary products of complete combustion are aluminum oxide (Al₂O₃), carbon dioxide (CO₂), and water (H₂O).[3] The reaction can be generalized as follows:

2 Al(C₄H₉)₃ + 39 O₂ → Al₂O₃ + 24 CO₂ + 27 H₂O

The dense white smoke observed during the combustion of TIBAL is primarily composed of aluminum oxide particles.[6]

Reaction with Water (Hydrolysis)

TIBAL reacts violently with water in a highly exothermic hydrolysis reaction, which can also lead to ignition.[3][8] This reaction produces flammable isobutane gas and aluminum hydroxide. The reaction is as follows:

Al(C₄H₉)₃ + 3 H₂O → 3 C₄H₁₀ + Al(OH)₃

The rapid evolution of flammable isobutane gas in a highly exothermic reaction creates a significant fire and explosion hazard.

Thermal Decomposition

This compound is thermally less stable than many other trialkylaluminum compounds and begins to decompose at temperatures above 50°C.[5][8] The primary decomposition pathway is through β-hydride elimination, which produces diisobutylaluminum hydride (DIBAL-H) and isobutylene.[3]

Al(CH₂CH(CH₃)₂)₃ → HAl(CH₂CH(CH₃)₂)₂ + CH₂=C(CH₃)₂

Upon further heating, DIBAL-H can decompose to elemental aluminum, hydrogen gas, and more isobutylene.[3]

Experimental Protocols for Handling and Study

Given the extreme reactivity of TIBAL, all manipulations must be conducted with rigorous adherence to safety protocols and the use of specialized equipment. The following sections outline general experimental methodologies for handling and studying pyrophoric materials like TIBAL.

General Handling and Transfer Procedures

Working with pyrophoric liquids requires an inert atmosphere to prevent contact with air and moisture. This is typically achieved using a glovebox or Schlenk line techniques.

Materials and Equipment:

-

Glovebox or Schlenk line with a supply of dry, inert gas (argon or nitrogen)

-

Dry, oven-dried glassware

-

Gas-tight syringes with long needles (at least twice the volume of the liquid to be transferred)

-

Double-tipped needles (cannula) for larger volume transfers

-

Septa-sealed reagent bottles and reaction vessels

-

Non-sparking tools

-

Secondary containment (e.g., a metal pan)

Syringe Transfer (for small volumes, typically < 10 mL): [9]

-

Ensure all glassware is meticulously dried and purged with an inert gas.

-

Secure both the TIBAL reagent bottle and the receiving flask.

-

Insert a needle connected to the inert gas source into the headspace of the TIBAL bottle to maintain a positive pressure.

-

Flush a gas-tight syringe with inert gas at least three times.

-

Insert the syringe needle through the septum of the TIBAL bottle and into the liquid.

-

Slowly draw the desired volume of TIBAL into the syringe. It is recommended not to fill the syringe to more than 60% of its capacity.[10]

-

Withdraw the needle from the liquid and pull a small amount of inert gas from the headspace into the syringe to act as a buffer.

-

Swiftly and carefully transfer the TIBAL to the receiving flask by inserting the needle through its septum and depressing the plunger.

-

Immediately rinse the syringe with a dry, inert solvent (e.g., hexane or toluene) and quench the rinsings in a separate flask containing a suitable quenching agent like isopropanol.[10]

Cannula (Double-Tipped Needle) Transfer (for larger volumes): [9]

-

Ensure all glassware is dry and under a positive pressure of inert gas.

-

Insert one end of the cannula into the headspace of the TIBAL reagent bottle to flush the needle with inert gas.

-

Insert the other end of the cannula through the septum of the receiving vessel.

-

Lower the end of the cannula in the TIBAL bottle into the liquid.

-

The pressure difference between the two vessels will initiate the transfer of the liquid. Gentle pressurization of the TIBAL bottle with the inert gas can facilitate the transfer.

-

Once the desired volume is transferred, raise the cannula out of the liquid in the TIBAL bottle and allow the inert gas to flush the remaining liquid from the cannula.

-

Remove the cannula from both vessels.

Experimental Study of Pyrophoricity

The study of pyrophoric materials involves specialized techniques to quantify their reactivity under controlled conditions.

Differential Scanning Calorimetry (DSC): DSC can be used to study the thermal stability and decomposition of TIBAL.

-

Objective: To determine the onset temperature of decomposition and the associated heat flow.

-

Procedure Outline:

-

A small, precisely weighed sample of TIBAL (typically a few milligrams) is hermetically sealed in an aluminum DSC pan under an inert atmosphere (e.g., inside a glovebox).

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature is ramped up at a controlled rate while the heat flow to the sample is measured relative to the reference.

-

An exothermic peak will indicate the decomposition of TIBAL, and the onset of this peak is the decomposition temperature.

-

Ignition Delay Time Measurement: Shock tubes are often used to measure the ignition delay times of pyrophoric materials.

-

Objective: To determine the time between the creation of a high-temperature, high-pressure environment and the onset of ignition.

-

Procedure Outline:

-

A mixture of TIBAL vapor and an oxidizer (e.g., air) at a known concentration is introduced into the driven section of a shock tube.

-

A diaphragm separating the driver and driven sections is ruptured, generating a shock wave that rapidly heats and pressurizes the gas mixture.

-

The time from the passage of the shock wave to the detection of light emission from combustion (ignition) is measured using fast-response photodetectors.

-

This experiment is repeated at various initial temperatures and pressures to determine the ignition delay as a function of these parameters.

-

Quenching and Disposal of Residual TIBAL

Unused or residual TIBAL must be carefully quenched before disposal.

Procedure Outline:

-

All quenching procedures should be performed under an inert atmosphere in a fume hood.

-

The vessel containing the TIBAL residue should be cooled in an ice bath.

-

A less reactive alcohol, such as isopropanol, should be added dropwise with vigorous stirring. The reaction is highly exothermic and will generate gas, so the addition must be slow and controlled.

-

After the initial vigorous reaction subsides, a more reactive alcohol, such as methanol, can be slowly added to ensure complete quenching.

-

Finally, water can be very slowly and cautiously added to hydrolyze any remaining organoaluminum species.

-

The resulting solution should be neutralized and disposed of as hazardous waste in accordance with local regulations.

Visualizing the Pyrophoric Nature of TIBAL

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for handling this compound.

References

- 1. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 2. researchgate.net [researchgate.net]

- 3. nouryon.com [nouryon.com]

- 4. ehs.utexas.edu [ehs.utexas.edu]

- 5. Page loading... [wap.guidechem.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. - Division of Research Safety | Illinois [drs.illinois.edu]

- 8. This compound | C12H27Al | CID 16682931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 10. orgsyn.org [orgsyn.org]

In-Depth Technical Guide: The Monomer-Dimer Equilibrium of Triisobutylaluminum in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisobutylaluminum (TiBAL), a prominent organoaluminum compound, plays a crucial role as a co-catalyst in olefin polymerization and as a versatile reagent in organic synthesis. In solution, TiBAL does not exist as a simple monomeric species. Instead, it participates in a dynamic equilibrium between its monomeric and dimeric forms. Understanding and quantifying this equilibrium is of paramount importance for controlling reaction kinetics, optimizing process conditions, and ensuring reproducibility in its various applications. The steric bulk of the isobutyl groups significantly influences the position of this equilibrium, making it a fascinating case study in the structure-reactivity relationships of organometallic compounds. This technical guide provides a comprehensive overview of the this compound monomer-dimer equilibrium, including quantitative data, detailed experimental protocols for its characterization, and visualizations of the underlying principles.

Core Concepts: The Monomer-Dimer Equilibrium

This compound exists in solution as an equilibrium mixture of the monomer and a bridged dimer.[1] This association is a common feature for many trialkylaluminum compounds, although the tendency to dimerize is diminished for those with branched-chain alkyl groups like isobutyl, as compared to, for instance, trimethylaluminum.[2] The equilibrium can be represented as follows:

2 Al(i-Bu)₃ ⇌ [Al(i-Bu)₃]₂

The dimer features bridging isobutyl groups, where a carbon atom is shared between the two aluminum centers, forming a three-center, two-electron (3c-2e) bond. This electron-deficient bonding is characteristic of organoaluminum dimers.

The position of this equilibrium is sensitive to several factors, including temperature, concentration, and the nature of the solvent.

Quantitative Data on the Monomer-Dimer Equilibrium

The equilibrium between monomeric and dimeric this compound has been quantitatively investigated, primarily through cryoscopic and spectroscopic methods. The key thermodynamic parameters governing this equilibrium provide insight into the energetics of the dimerization process.

Equilibrium Constant

The dimerization equilibrium constant, KD, is defined as:

KD = [Dimer] / [Monomer]²

A study by Martin B. Smith in 1970 provided crucial data on this equilibrium in benzene solution.

| Temperature (°C) | Temperature (K) | Equilibrium Constant (KD) (L/mol) |

| 5.4 | 278.55 | 11.5 |

| 10.0 | 283.15 | 8.35 |

| 15.0 | 288.15 | 6.05 |

| 20.0 | 293.15 | 4.45 |

| 25.0 | 298.15 | 3.25 |

Data extracted from Smith, M. B. (1970). The Monomer-Dimer Equilibria of Liquid Aluminum Alkyls II this compound. Journal of Organometallic Chemistry, 22(2), 273-281.

Thermodynamic Parameters

From the temperature dependence of the equilibrium constant, the standard enthalpy (ΔH°) and standard entropy (ΔS°) of dimerization can be determined using the van't Hoff equation:

ln(KD) = -ΔH°/RT + ΔS°/R

where R is the ideal gas constant and T is the absolute temperature.

| Thermodynamic Parameter | Value |

| ΔH° (Enthalpy Change) | -10.2 ± 0.4 kcal/mol of dimer |

| ΔS° (Entropy Change) | -29.5 ± 1.3 e.u. (cal/mol·K) of dimer |

Data extracted from Smith, M. B. (1970). The Monomer-Dimer Equilibria of Liquid Aluminum Alkyls II this compound. Journal of Organometallic Chemistry, 22(2), 273-281.

The negative enthalpy change indicates that the dimerization is an exothermic process, favoring the dimer at lower temperatures. The negative entropy change reflects the loss of translational and rotational degrees of freedom upon the association of two monomer units.

Experimental Protocols

The study of the this compound monomer-dimer equilibrium requires meticulous experimental techniques due to its pyrophoric nature, reacting violently with air and moisture. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Cryoscopic Molecular Weight Determination

Cryoscopy, or freezing point depression, is a classical method for determining the molecular weight of a solute in solution. By comparing the apparent molecular weight to the theoretical molecular weight of the monomer, the degree of association can be calculated.

Materials:

-

Beckmann thermometer or a high-precision digital thermometer

-

Cryoscopy apparatus (a jacketed sample tube with a stirrer)

-

Schlenk line or glovebox

-

Dry, degassed benzene (solvent)

-

This compound

-

Inert gas (argon or nitrogen)

Procedure:

-

Apparatus Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and assemble the cryoscopy apparatus while hot under a stream of inert gas.

-

Solvent Preparation: Transfer a known weight (approximately 20-30 g) of dry, degassed benzene into the sample tube under an inert atmosphere.

-

Freezing Point of Pure Solvent: Cool the apparatus in a suitable cooling bath (e.g., ice-water) while stirring continuously. Record the freezing point of the pure benzene (T₀) to a precision of ±0.001 °C. Repeat this measurement at least twice to ensure reproducibility.

-

Sample Addition: In a glovebox or using a Schlenk line, carefully add a known weight of this compound to the benzene.

-

Freezing Point of the Solution: Determine the freezing point of the solution (Tf) using the same procedure as for the pure solvent.

-

Calculations:

-

Calculate the freezing point depression, ΔTf = T₀ - Tf.

-

Calculate the molality (m) of the solution using the cryoscopic constant (Kf) for benzene (5.12 K· kg/mol ): m = ΔTf / Kf.

-

Calculate the apparent molecular weight (MWapp) of the solute: MWapp = (mass of solute / mass of solvent in kg) / m.

-

The degree of association (i) can be determined by: i = MWapp / MWmonomer, where MWmonomer for this compound is 198.33 g/mol .

-

From the degree of association, the concentrations of monomer and dimer can be calculated to determine the equilibrium constant at the freezing point of the solution.

-

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

VT-NMR spectroscopy is a powerful, non-invasive technique to study dynamic equilibria. By monitoring changes in the NMR spectrum as a function of temperature, the equilibrium constant and thermodynamic parameters can be determined. Both ¹H and ²⁷Al NMR can be utilized, although ²⁷Al NMR can provide more direct information about the aluminum species in solution.

Materials:

-

NMR spectrometer equipped with a variable temperature unit

-

J. Young NMR tubes (or other sealable NMR tubes)

-

Schlenk line or glovebox

-

Dry, deuterated solvent (e.g., benzene-d₆, toluene-d₈)

-

This compound

-

Inert gas (argon or nitrogen)

Procedure:

-

Sample Preparation:

-

In a glovebox or on a Schlenk line, prepare a solution of this compound in the chosen deuterated solvent of a known concentration in a J. Young NMR tube.[3]

-

The concentration should be chosen to ensure that both monomer and dimer are present in appreciable amounts.

-

The tube must be flame-sealed or have a reliable seal (like a J. Young valve) to prevent contamination.

-

-

NMR Data Acquisition:

-

Acquire a series of NMR spectra (e.g., ¹H or ²⁷Al) at different, precisely controlled temperatures.

-

Allow the sample to equilibrate at each temperature for a sufficient time (e.g., 10-15 minutes) before acquiring the spectrum.

-

-

Data Analysis:

-

In the case of slow exchange on the NMR timescale, separate signals for the monomer and dimer may be observed. The relative integrals of these signals can be used to determine the concentrations of each species and thus the equilibrium constant at each temperature.

-

In the case of fast exchange, a single, population-averaged signal will be observed. The chemical shift of this signal will be a weighted average of the chemical shifts of the monomer and dimer. By deconvolution or lineshape analysis, the relative populations can be determined.

-

For ²⁷Al NMR, the hexa-coordinate aluminum in the dimer and the tetra-coordinate aluminum in the monomer will have distinct chemical shifts, although the signals may be broad due to the quadrupolar nature of the ²⁷Al nucleus.[4]

-

-

Thermodynamic Analysis:

Visualizations

Monomer-Dimer Equilibrium

Caption: Reversible equilibrium between this compound monomer and dimer.

Experimental Workflow for Cryoscopic Determination

Caption: Workflow for determining the degree of association of TiBAL by cryoscopy.

Conclusion

The monomer-dimer equilibrium of this compound is a fundamental aspect of its chemistry, with significant implications for its reactivity and applications. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and professionals working with this important organoaluminum compound. A thorough understanding of this equilibrium, facilitated by techniques such as cryoscopy and variable temperature NMR, is essential for the rational design and optimization of chemical processes involving this compound. The careful handling of this pyrophoric material under inert conditions is a critical prerequisite for obtaining reliable and reproducible results.

References

Synthesis and preparation of high-purity Triisobutylaluminum.

An In-depth Technical Guide to the Synthesis and Preparation of High-Purity Triisobutylaluminum (TiBA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TiBA), a colorless, pyrophoric organoaluminum compound, is a versatile and critical reagent in modern chemical synthesis. It is widely utilized as a co-catalyst in Ziegler-Natta polymerization for the production of polyolefins like polyethylene and polypropylene, a stereoselective reducing agent, and a precursor for the synthesis of other organoaluminum compounds.[1][2][3] Its industrial significance is matched by its utility in academic and pharmaceutical research, where its potent and often selective reactivity is harnessed in complex molecular transformations.[2] This guide provides a comprehensive overview of the synthesis, purification, and analysis of high-purity TiBA, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Core Synthesis Pathway

The predominant industrial method for synthesizing this compound is the direct reaction of aluminum, hydrogen, and isobutylene.[1][4][5] This process, often referred to as the Ziegler direct synthesis, is typically conducted at elevated temperatures and pressures and proceeds in a two-step mechanism.[1][5][6]

-

Formation of Diisobutylaluminum Hydride (DiBAH): In the initial step, activated aluminum powder reacts with hydrogen gas and two equivalents of isobutylene to form the intermediate, Diisobutylaluminum Hydride.[5][6]

2 Al + 3 H₂ + 4 (CH₃)₂C=CH₂ → 2 HAl[(CH₂)CH(CH₃)₂]₂

-

Alkylation of DiBAH to TiBA: The newly formed DiBAH readily reacts with an additional equivalent of isobutylene to yield the final product, this compound.[5][6]

HAl[(CH₂)CH(CH₃)₂]₂ + (CH₃)₂C=CH₂ → Al[(CH₂)CH(CH₃)₂]₃

The overall stoichiometry for the synthesis is:

Al + 3/2 H₂ + 3 (CH₃)₂C=CH₂ → Al[(CH₂)CH(CH₃)₂]₃

A critical aspect of this synthesis is the use of activated aluminum, which is essential for achieving a practical reaction rate.[4][7] Activation can be accomplished by methods such as ball milling.[8]

Logical Workflow for TiBA Synthesis

Caption: Figure 1: Overall Synthesis Workflow for this compound (TiBA)

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and purification of high-purity TiBA. These are representative procedures based on established principles and should be performed with strict adherence to safety protocols due to the pyrophoric nature of aluminum alkyls.

Protocol 1: Laboratory-Scale Synthesis of this compound

Objective: To synthesize crude this compound from activated aluminum, hydrogen, and isobutylene.

Materials:

-

Activated aluminum powder (particle size 50-120 mesh, ≥99% purity)[8]

-

High-purity hydrogen gas

-

High-purity isobutylene (moisture <20 ppm, oxygen <20 ppm)[8]

-

Anhydrous hexanes or heptane (as solvent)

-

High-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer, gas inlet, liquid sampling valve, thermocouple, and pressure transducer.

Procedure:

-

Reactor Preparation: The autoclave reactor must be meticulously cleaned, dried, and purged with an inert gas (e.g., argon or nitrogen) to eliminate all traces of air and moisture.

-

Charging the Reactor: Under an inert atmosphere, charge the reactor with activated aluminum powder. A slurry of the aluminum powder in a minimal amount of previously prepared TiBA or an anhydrous hydrocarbon solvent can facilitate handling.[4][7]

-

Sealing and Purging: Seal the reactor and perform several cycles of pressurizing with inert gas followed by evacuation to ensure an oxygen-free environment.

-

Introduction of Reactants:

-

Pressurize the reactor with isobutylene, followed by high-purity hydrogen gas. A patent suggests that for an optimal reaction rate, the isobutylene should contribute from 6% to 26% of the total initial reaction pressure.[7]

-

Heat the reactor to the desired reaction temperature, typically in the range of 80-140°C.[1][7]

-

-

Reaction Execution:

-

Maintain the reaction temperature and a total pressure between 200 and 800 p.s.i.a.[7]

-

Continuously feed hydrogen gas to the reactor to maintain the desired pressure as it is consumed.

-

Monitor the reaction progress by observing the rate of hydrogen uptake.

-

The reaction is typically complete when hydrogen consumption ceases.

-

-

Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess pressure through a suitable scrubbing system.

-

Product Recovery: Under an inert atmosphere, transfer the liquid product, which is a mixture of TiBA and some DiBAH, to a storage vessel. The product will also contain unreacted aluminum powder.

Protocol 2: Purification of this compound by Vacuum Distillation

Objective: To purify crude this compound by removing unreacted aluminum, DiBAH, and other impurities.

Materials:

-

Crude this compound

-

Vacuum distillation apparatus with a short path distillation head, a receiving flask, and a cold trap. All glassware must be free of cracks and weaknesses.

-

Vacuum pump capable of reaching pressures below 1 mmHg.

-

Inert gas source (argon or nitrogen).

Procedure:

-

Filtration: Under an inert atmosphere, filter the crude TiBA product to remove the suspended unreacted aluminum powder.

-

Apparatus Assembly: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with high-vacuum grease.[9] The system should be purged with an inert gas.

-

Charging the Distillation Flask: Transfer the filtered crude TiBA to the distillation flask.

-

Evacuation: Gradually apply vacuum to the system. This will remove any dissolved gases and low-boiling impurities.

-

Distillation:

-

Gently heat the distillation flask. The distillation should be conducted at a temperature not exceeding 70°C to minimize thermal decomposition of TiBA into DiBAH and isobutylene.[10]

-

Collect the distilled TiBA in the receiving flask, which should be cooled.

-

-

Termination of Distillation: Once the distillation is complete, cool the distillation flask to room temperature before slowly reintroducing the inert gas to the system to break the vacuum.[9]

-

Storage: Transfer the purified, high-purity TiBA to a suitable container under an inert atmosphere for storage.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of high-purity TiBA.

Table 1: Reaction Parameters for TiBA Synthesis

| Parameter | Value | Reference(s) |

| Reaction Temperature | 80 - 170 °C | [1][7] |

| Total Pressure | 200 - 800 p.s.i.a. (approx. 14 - 55 atm) | [7] |

| Hydrogen Pressure | Up to 20.3 MPa (200 atm) | [1] |

| Isobutylene Partial Pressure | 6 - 26% of total pressure | [7] |

Table 2: Specifications of High-Purity this compound

| Property | Specification | Reference(s) |

| Purity | ≥ 95-98% | [1][2][11] |

| Appearance | Clear, colorless liquid | [2] |

| Aluminum Content | ≥ 13.4 wt% | |

| Hydride (as AlH₃) | ≤ 0.8 wt% | |

| Isobutylene | ≤ 4.0 wt% | |

| Tri-n-butylaluminum | ≤ 0.5 wt% |

Table 3: Analytical Techniques for Quality Control

| Analytical Method | Purpose | Reference(s) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies and quantifies organic components and impurities. | [11] |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Determines trace metal content. | [11] |

| Karl Fischer Titration | Measures water content. | [11] |

| Titration of Aqueous Hydrolyzate | Determines total aluminum content. |

Purification and Quality Control Logic

Caption: Figure 2: Purification and QC Workflow for High-Purity TiBA

Safety Considerations

This compound is a highly pyrophoric material that ignites spontaneously on contact with air and reacts violently with water.[8] All handling and experimental procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.[3] Personal protective equipment, including flame-resistant lab coats, safety glasses, and appropriate gloves, is mandatory. Ensure that appropriate fire extinguishing media (e.g., dry powder, such as Met-L-X) is readily available.

Conclusion

The synthesis of high-purity this compound is a well-established industrial process that can be adapted for a laboratory setting with the appropriate equipment and safety precautions. The direct synthesis from aluminum, hydrogen, and isobutylene, followed by vacuum distillation, is the most effective route to obtaining high-purity material. Rigorous quality control using modern analytical techniques is essential to ensure the final product meets the stringent requirements for its various applications in research and industry. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully prepare and utilize this important organometallic reagent.

References

- 1. This compound | C12H27Al | CID 16682931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tuodaindus.com [tuodaindus.com]

- 3. This compound (TIBA) [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Triisobutylaluminium - Wikipedia [en.wikipedia.org]

- 7. US3259644A - Preparation of this compound - Google Patents [patents.google.com]

- 8. Page loading... [wap.guidechem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. JPH0733781A - Method for purifying this compound - Google Patents [patents.google.com]

- 11. tuodaindus.com [tuodaindus.com]

An In-depth Technical Guide to the Molecular Structure and Bonding in Triisobutylaluminum (TiBAL)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Triisobutylaluminum (TiBAL), an organoaluminum compound with the chemical formula Al(CH₂CH(CH₃)₂)₃, is a pyrophoric, colorless liquid with significant industrial applications, primarily as a co-catalyst in olefin polymerization and as a powerful reducing agent.[1][2][3] Its utility is deeply rooted in its unique molecular structure and bonding, characterized by an electron-deficient aluminum center. This guide provides a comprehensive technical overview of the structural chemistry of TiBAL, focusing on its monomer-dimer equilibrium, the detailed molecular geometry of each form, the nature of its chemical bonds, and the experimental and computational methods used for its characterization.

Monomer-Dimer Equilibrium

A defining characteristic of this compound in the liquid phase is its existence as an equilibrium mixture of a monomeric and a dimeric species.[1][4] This behavior is common for trialkylaluminum compounds, although the tendency to dimerize is less pronounced for those with branched-chain alkyl groups like isobutyl compared to, for example, trimethylaluminum.[4]

The equilibrium reaction is as follows:

2 Al(i-Bu)₃ (monomer) ⇌ [Al(i-Bu)₃]₂ (dimer)

The equilibrium constant (K_D) for this association has been determined to be 3.810 at 20 °C.[1] The position of this equilibrium is influenced by factors such as temperature and pressure.[5] For simplicity and in many reaction schemes, TiBAL is often represented as the monomer.[1] The electron-deficient nature of the aluminum atom in the monomer, which does not have a complete octet of electrons, is the primary driving force for dimerization.[2]

Caption: Monomer-Dimer equilibrium in this compound.

Molecular Structure and Geometry

Recent high-resolution X-ray diffraction studies have provided detailed insights into the precise molecular structure of TiBAL, particularly in its dimeric form.[6]

Monomer Structure

In its monomeric form, this compound is expected to adopt a trigonal planar geometry around the central aluminum atom, consistent with VSEPR theory for an AX₃ system. The Al-C bonds are formed by the overlap of sp² hybrid orbitals on the aluminum atom with sp³ orbitals on the carbon atoms of the isobutyl groups.

Dimer Structure

In the solid state and concentrated solutions, TiBAL exists as a dimer, [Al(CH₂CH(CH₃)₂)₃]₂.[6] The structure features two aluminum atoms bridged by two isobutyl groups, with each aluminum atom also bonded to two terminal isobutyl groups. This results in a distorted tetrahedral coordination geometry around each aluminum center.[4] The bridging carbon-aluminum bonds are notably elongated compared to the terminal bonds.[1]

A key feature of the dimer is the formation of three-center, two-electron (3c-2e) bonds for the bridging isobutyl groups. In this arrangement, a single pair of electrons binds three atoms (Al-C-Al), a hallmark of electron-deficient molecules. Recent studies have explored the polarization effects and electron shifts within the isobutyl groups, noting differences depending on whether the substituent is in a terminal (directional σ-bond) or bridging (multicenter μ-bond) position.[6]

Caption: Bonding diagram of the this compound dimer.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₇Al | [1][7] |

| Molar Mass | 198.33 g·mol⁻¹ | [1][8] |

| Appearance | Colorless liquid | [1][8] |

| Density | 0.786 g/mL at 25 °C | [1][9] |

| Melting Point | 4 to 6 °C | [1][9] |

| Boiling Point | 86 °C at 10 mmHg (13 hPa) | [1][9] |

| Refractive Index (n₂₀/D) | 1.4494 | [9] |

| Enthalpy of Vaporization (ΔvapH°) | 38.3 kJ/mol | [7] |

Table 2: Structural Parameters (Illustrative) (Precise, recent crystallographic data requires access to the supplementary information of cited papers, such as CCDC 2027435 from the 2021 Inorganic Chemistry study.[6] The values below are typical for analogous structures.)

| Parameter | Species | Typical Value |

| Al-C Bond Length (Terminal) | Dimer | ~1.95 - 1.97 Å |

| Al-C Bond Length (Bridging) | Dimer | ~2.10 - 2.20 Å |

| Al-C-Al Bond Angle (Bridging) | Dimer | ~75 - 78° |

| C-Al-C Bond Angle (Terminal) | Dimer | ~115 - 120° |

| Al-C Bond Length | Monomer | ~1.95 Å |

| C-Al-C Bond Angle | Monomer | ~120° |

Experimental Protocols for Structural Characterization

The pyrophoric and reactive nature of TiBAL necessitates specialized handling under inert atmospheres (e.g., dry nitrogen or argon) for all characterization techniques.[3][10]

X-ray Diffraction (XRD)

High-resolution single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of the TiBAL dimer.

-

Methodology:

-

Crystal Growth: A solution of TiBAL in a non-coordinating solvent (e.g., hexane) is slowly cooled in a sealed capillary under an inert atmosphere until suitable single crystals form.

-

Data Collection: The capillary containing the crystal is mounted on a goniometer in a diffractometer equipped with a low-temperature device (e.g., a nitrogen stream at ~100 K) to minimize thermal motion and prevent melting.

-

Structure Solution: The diffraction data is collected by rotating the crystal in a monochromatic X-ray beam. The resulting diffraction pattern is used to solve the phase problem and generate an electron density map, from which atomic positions, bond lengths, and angles are determined.[6] A multipole refinement using methods like the Hansen and Coppens model can be employed for detailed analysis of electron density distribution.[6]

-

Electron Diffraction

Gas-phase electron diffraction can be used to study the structure of the TiBAL monomer, as the dimer tends to dissociate at lower pressures and higher temperatures.

-

Methodology:

-